4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one
Description
Propriétés
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-18-17-20(30)22(24(31)29(18)15-16-32-2)23(19-6-9-25-10-7-19)28-13-11-27(12-14-28)21-5-3-4-8-26-21/h3-10,17,23,30H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIURXWARNEWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=CC=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations :
- The pyridin-2-one core of the target compound lacks the fused-ring systems seen in pyrido-pyrimidinones or pyrrolo-pyridines, which may reduce metabolic stability but improve synthetic accessibility .
Substituent Effects
Piperazine Derivatives
Key Observations :
- The pyridin-2-yl group on the target’s piperazine ring introduces dual aromaticity , enabling interactions with both hydrophobic pockets and polar residues (e.g., kinase ATP-binding sites) .
- Alkyl-substituted piperazines (e.g., methyl, ethyl) in patent derivatives may improve metabolic stability but reduce target specificity compared to aromatic substituents .
Oxygen-Containing Substituents
Key Observations :
- The 4-hydroxy group in the target compound offers stronger hydrogen-bonding capacity than methoxy/ethoxy groups, which could improve binding affinity but reduce membrane permeability .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution, alkylation, and coupling reactions. For example:
- Step 1: Formation of the pyridinone core via cyclization of substituted malononitrile derivatives under acidic conditions.
- Step 2: Introduction of the 2-methoxyethyl group via alkylation using methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
- Step 3: Coupling of the piperazine-pyridine moiety using a Buchwald-Hartwig amination or Mitsunobu reaction, requiring palladium catalysts or DIAD/TPP, respectively .
Key Considerations:
- Temperature: Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol ensures >95% purity .
Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., pyridin-4-yl methyl group at δ ~4.5 ppm) and detects stereochemical features .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98% threshold for biological assays) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 372.5) .
Basic: How is initial biological activity screening conducted for this compound?
Answer:
- In vitro binding assays: Radioligand displacement studies (e.g., against serotonin or dopamine receptors) quantify IC₅₀ values. Example: Competition with [³H]spiperidone for D₂ receptor affinity .
- Enzyme inhibition assays: Fluorescence-based assays measure inhibition of kinases (e.g., JAK2 or PI3K) at varying concentrations (1 nM–10 µM) .
Advanced: How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
Answer:
- Lipophilicity modulation: Replace the methoxyethyl group with polar substituents (e.g., hydroxyethyl) to enhance aqueous solubility (logP reduction from 2.8 to 1.5) .
- Metabolic stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation. Microsomal half-life improvements (t₁/₂ from 30 min to >120 min) are tracked via LC-MS .
Advanced: How should researchers resolve contradictions in reported biological activities across studies?
Answer:
- Control experiments: Replicate assays under standardized conditions (e.g., pH, temperature, cell line) to isolate variables. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
- Molecular dynamics simulations: Compare binding poses in receptor homology models (e.g., 5-HT₂A vs. D₂ receptors) to explain selectivity variations .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout/knockdown models: CRISPR-Cas9-mediated deletion of target genes (e.g., DRD2 for dopamine receptors) confirms on-target effects .
- Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its binding partner, followed by proteomic identification .
Advanced: How can metabolic stability be systematically evaluated during lead optimization?
Answer:
- Liver microsomal assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance (Clᵢₙₜ) .
- Metabolite identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
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